1-(2,5-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one is a chemical compound characterized by its unique structure and properties. It is classified under the category of organic compounds, specifically as a ketone due to the presence of a carbonyl group (C=O). The molecular formula for this compound is , and it has a molecular weight of approximately 247.11 g/mol. This compound is primarily used in research settings, particularly in the fields of organic chemistry and pharmacology.
The synthesis of 1-(2,5-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one typically involves several key steps:
Technical details regarding specific reaction conditions can vary based on the desired yield and purity of the final product. For instance, optimizing reaction time and temperature can significantly affect the efficiency of the synthesis process .
The molecular structure of 1-(2,5-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one can be described as follows:
InChI=1S/C11H12Cl2O/c1-7(2)5-11(14)9-4-3-8(12)6-10(9)13/h3-4,6-7H,5H2,1-2H3
, and its Canonical SMILES notation is CC(C)CC(=O)C1=C(C=C(C=C1)Cl)Cl
.The structural arrangement contributes to its chemical reactivity and biological activity.
As a ketone, 1-(2,5-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one can participate in various chemical reactions:
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities or different physical properties .
The mechanism of action for 1-(2,5-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one primarily involves its interaction with biological targets due to its structural features:
Quantitative data on its potency and efficacy would depend on specific experimental conditions and biological assays conducted during research studies .
The physical and chemical properties of 1-(2,5-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one are critical for understanding its behavior in different environments:
This compound has several scientific applications:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7